LogP: Higher Lipophilicity vs. Chloro and Parent Analogs
The target compound possesses a computed LogP of 2.76 , which is 0.04 units higher than 2‑chlorobenzo[d]thiazol‑4‑ol (LogP = 2.72) and 0.76–1.49 units higher than the unsubstituted parent benzo[d]thiazol‑4‑ol (LogP = 2.00, computed; or LogP = 1.27, ACD/LogP) [1]. This incremental lipophilicity gain, driven by the larger polarisable bromine atom, translates into enhanced membrane permeability potential and altered pharmacokinetic partitioning in downstream analogs.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (computed) |
| Comparator Or Baseline | 2‑Chlorobenzo[d]thiazol‑4‑ol: LogP = 2.72 (computed); Benzo[d]thiazol‑4‑ol: LogP = 2.00 (computed) / 1.27 (ACD/LogP) |
| Quantified Difference | ΔLogP = +0.04 vs. 2‑chloro analog; ΔLogP = +0.76 to +1.49 vs. parent benzothiazol‑4‑ol |
| Conditions | Predicted/computed LogP values; different algorithms may yield slightly different absolute numbers, but relative ranking is consistent across sources. |
Why This Matters
Higher LogP confers greater membrane permeation potential and can improve blood–brain barrier penetration in CNS‑targeted programs; for agrochemical or material‑science applications, it modifies partitioning behaviour in non‑aqueous phases.
- [1] ChemTradeHub. Benzo[d]thiazol‑4‑ol (CAS 7405‑23‑4). LogP = 2.0019 (computed). https://cn.chemtradehub.com (accessed 2026‑04‑24). View Source
